5-N-Acetyl-15b-hydroxyardeemin is a chemical compound that belongs to the family of indole alkaloids, which are known for their diverse biological activities. This compound is primarily derived from fungi, particularly from species in the Aspergillus genus. Its structure features an acetyl group attached to the nitrogen of the indole moiety, which is significant for its biological function and interactions.
This compound can be classified under:
The synthesis of 5-N-Acetyl-15b-hydroxyardeemin can be achieved through various methods, primarily involving acetylation reactions. The most common approach includes:
The reaction generally proceeds under mild conditions, allowing for selective acetylation at the nitrogen atom without affecting other functional groups present in the molecule. The yield and purity can be enhanced through purification techniques such as chromatography.
The molecular structure of 5-N-Acetyl-15b-hydroxyardeemin can be described as follows:
5-N-Acetyl-15b-hydroxyardeemin can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustment to optimize yields and minimize side products.
The mechanism of action for 5-N-Acetyl-15b-hydroxyardeemin involves its interaction with biological targets, particularly proteins involved in cell signaling pathways. The N-acetyl group enhances the compound's lipophilicity, facilitating membrane permeability and subsequent cellular uptake.
Research indicates that this compound may modulate protein kinase activity or influence gene expression through epigenetic mechanisms, although detailed pathways remain to be fully elucidated .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
5-N-Acetyl-15b-hydroxyardeemin has potential applications in:
This compound exemplifies the intricate relationship between natural products and their synthetic analogs in drug discovery efforts.
5-N-Acetyl-15bβ-hydroxyardeemin (molecular formula: C₂₈H₂₈N₄O₅) is a specialized metabolite predominantly isolated from Ascomycete fungi, with the genus Aspergillus serving as its primary producer. The compound was first characterized from endophytic strains of Aspergillus terreus residing within the tubers of the medicinal plant Pinellia ternata (Thunb.) Breit. [2]. This discovery emerged during antimicrobial screening, where metabolites of A. terreus demonstrated activity against Pseudomonas aeruginosa. Subsequent chemical profiling revealed 5-N-acetyl-15bβ-hydroxyardeemin as a novel component among a suite of ardeemin alkaloids [2].
Taxonomically, production is documented in section Terrei of the genus Aspergillus, though closely related ardeemin derivatives (e.g., 15bβ-hydroxy-5-N-acetylardeemin and 15bβ-methoxy-5-N-acetylardeemin) occur in A. fumigatus and other Aspergillus species. Strain-specific expression is evident, as not all isolates of A. terreus produce the compound, suggesting biosynthetic gene cluster (BGC) distribution may be lineage-specific or environmentally induced [2]. The compound’s occurrence in endophytic fungi points to an ecological niche adaptation, though its presence in free-living environmental isolates remains underexplored.
Table 1: Fungal Producers of 5-N-Acetyl-15bβ-hydroxyardeemin and Related Ardeemins
| Fungal Species | Host/Source | Chemical Variants Detected | Reference |
|---|---|---|---|
| Aspergillus terreus | Pinellia ternata tubers | 5-N-acetyl-15bβ-hydroxyardeemin, 15bβ-hydroxy-5-N-acetylardeemin | [2] |
| Aspergillus fumigatus | Soil/Plant endophyte | 15b-dehydro-5-N-acetylardeemin | [2] |
| Neosartorya pseudofischeri | Decaying vegetation | Fischerindoline (structurally related pyrroloindole) | [10] |
The ardeemin alkaloids originate from a hybrid non-ribosomal peptide synthetase (NRPS)-terpenoid pathway. The core scaffold assembly involves:
Key evidence comes from pathway blocking experiments. Deletion of P450-encoding genes in related ardeemin pathways abolishes hydroxylated variants, confirming their role in C-15b modification [8]. The compound’s structure was elucidated via HRESIMS (m/z 523.1956 [M+Na]⁺) and NMR, revealing characteristic signals for the C-15b hydroxyl (δH 4.21 ppm) and N-acetyl group (δC 172.8 ppm) [2].
Table 2: Key Structural Features of 5-N-Acetyl-15bβ-hydroxyardeemin
| Position | ¹³C NMR (ppm) | ¹H NMR (ppm) | Multiplicity | Structural Role |
|---|---|---|---|---|
| C-15b | 72.4 | 4.21 | d | Hydroxylation site |
| N-Acetyl | 172.8 | 2.12 | s | N-Acetylation |
| C-23 | 58.7 | 3.08 | m | Prenyl attachment |
| C-10 | 198.5 | - | - | Diketopiperazine carbonyl |
As an endophyte-derived metabolite, 5-N-acetyl-15bβ-hydroxyardeemin functions in microbial antagonism and host colonization. In A. terreus, its production correlates with growth inhibition of competing bacteria, notably Pseudomonas aeruginosa (inhibition zone: 19.6 mm at 400 μg) [2]. This suggests a role in securing ecological niches within plant tissues by suppressing rival microbes. Notably, in the source study, co-occurring citrinin dimers—not ardeemins—were implicated as primary antibacterial agents, indicating synergistic interactions among fungal metabolites [2].
The compound’s biosynthetic induction during host colonization implies it may modulate plant-fungal symbiosis. While explicit mechanisms remain uncharacterized, analogous indole alkaloids influence host defense responses or nutrient acquisition. The hydroxylation at C-15b enhances polarity, potentially optimizing subcellular targeting or solubility in the host apoplast [2] [8].
5-N-Acetyl-15bβ-hydroxyardeemin biosynthesis is governed by hierarchical regulatory networks:
Table 3: Regulatory Factors Influencing Ardeemin Biosynthesis
| Regulatory Mechanism | Effector | Effect on Production | Molecular Target |
|---|---|---|---|
| Epigenetic modification | 5-Azacytidine | ↑↑ (up to 5-fold) | DNA methyltransferase inhibition |
| Sodium butyrate | ↑↑ | Histone deacetylase inhibition | |
| Nutrient availability | Rice-based solid medium | ↑ (vs. liquid culture) | Carbon catabolite derepression |
| Global regulation | LaeA (inferred) | ↑ (cluster expression) | Heterochromatin remodeling |
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